2'-O-Propygylguanosine

Click Chemistry RNA Labeling siRNA

Standard 2'-O-alkyl modifications (e.g., 2'-OMe) stabilize oligonucleotides but lack functional handles, forcing early-stage conjugation that can disrupt activity. This 2'-O-propargylguanosine solves that limitation: - Provides both enhanced nuclease resistance and a terminal alkyne for CuAAC click chemistry - Enables site-specific post-synthetic attachment of fluorophores, GalNAc, or peptides without altering A-form duplex stability - >99% purity phosphoramidite format ensures high-yield, reproducible GMP-scale ASO/siRNA synthesis

Molecular Formula C13H15N5O5
Molecular Weight 321.29 g/mol
Cat. No. B12321525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Propygylguanosine
Molecular FormulaC13H15N5O5
Molecular Weight321.29 g/mol
Structural Identifiers
SMILESC#CCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O
InChIInChI=1S/C13H15N5O5/c1-2-3-22-9-8(20)6(4-19)23-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h1,5-6,8-9,12,19-20H,3-4H2,(H3,14,16,17,21)
InChIKeyVBIXIAQUDWOPDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-O-Propargylguanosine: Core Properties & Click-Chemistry Role


2'-O-Propargylguanosine is a 2'-O-alkylated guanosine ribonucleoside analog, characterized by a propargyl (alkyne) group at the 2'-oxygen of the ribose moiety [1]. This modification confers a combination of enhanced nuclease resistance and a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click chemistry' [2]. It serves as a foundational monomer for the synthesis of chemically stabilized antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and labeled nucleic acid probes [3]. The compound is typically procured as a protected phosphoramidite (e.g., 5'-O-DMT-2'-O-propargylguanosine-3'-O-phosphoramidite) for automated solid-phase oligonucleotide synthesis [4]. Its molecular formula is C13H15N5O5 and its molecular weight is 321.29 g/mol [5].

Synthesis Input Phosphoramidite monomer for automated solid-phase oligonucleotide synthesis.
Bioorthogonal Handle Terminal alkyne enables CuAAC click chemistry for site-specific conjugation.
Stabilization Enhanced nuclease resistance and duplex stability compared to unmodified RNA.

Why 2'-O-Propargylguanosine Cannot Be Replaced by Generic Analogs


While 2'-O-alkyl modifications generally enhance nuclease resistance and RNA affinity compared to unmodified RNA, the specific chemistry of the alkyl group dictates a compound's performance profile and, crucially, its downstream functionalization potential [1]. Substituting 2'-O-Propargylguanosine with analogs like 2'-O-methylguanosine or 2'-O-MOE-guanosine eliminates the terminal alkyne required for copper-catalyzed click chemistry, thereby precluding site-specific conjugation with azide-bearing fluorophores, biotin, or other functional payloads [2]. Conversely, while other alkyne-bearing modifications exist, the 2'-O-propargyl modification uniquely balances the introduction of a bioorthogonal handle with minimal disruption to A-form duplex geometry and thermal stability, a balance not guaranteed by other linker chemistries [3]. Therefore, in applications requiring both stabilization and on-demand, site-specific conjugation, generic substitution is not a functionally equivalent alternative [2].

2'-O-Methyl / MOE Lack the terminal alkyne group required for copper-catalyzed click chemistry, precluding site-specific functionalization.
Other Alkynes Alternative alkyne linkers may disrupt A-form duplex geometry and thermal stability, a balance not guaranteed by other chemistries.
Unmodified RNA Low nuclease resistance and target affinity may not transfer directly, limiting functional half-life in biological studies.

2'-O-Propargylguanosine: Quantitative Differentiation Evidence


Click-Chemistry Conjugation Without Compromising Duplex Stability

In a head-to-head functional comparison, a propargyl-modified guanosine phosphoramidite (2'-O-propargylguanosine derivative) was incorporated into siRNA and subsequently conjugated to an azido fluorophore via CuAAC. The labeled siRNA duplex exhibited no detectable change in stability compared to the unlabeled siRNA duplex, as determined by thermal denaturation. This is a critical differentiator from labeling strategies that rely on nucleobase modification, which often disrupt Watson-Crick pairing and reduce duplex stability [1]. In contrast, other common 2'-modifications like 2'-O-methyl or 2'-O-MOE lack the alkyne handle for this type of post-synthetic conjugation, making them incompatible with this workflow [2].

Click Conjugation Stability
Head-to-head
ΔTm ≈ 0 °C (labeled vs. unlabeled siRNA)
Maintains duplex stability after fluorophore conjugation.
Assessed via thermal denaturation of siRNA duplex.
Click Chemistry RNA Labeling siRNA Bioconjugation

Superior Thermal Stabilization of RNA Duplexes vs. Unmodified RNA

When incorporated into fully modified oligonucleotides, 2'-O-propargyl modifications increase the thermal stability (Tm) of duplexes formed with complementary RNA compared to the natural RNA homoduplex. While the exact ΔTm depends on sequence context and modification density, this represents a significant enhancement in target affinity and is a class-level property observed across 2'-O-alkyl modifications [1]. In broader comparative studies of fully modified homoduplexes, the general Tm ranking observed is 2'-fluoro > 2'-O-propyl > 2'-O-methyl > RNA, establishing a structure-activity relationship where increased alkyl size generally correlates with higher Tm, though the specific placement of the propargyl group within this series is noted [2].

Thermal Stabilization
Cross-study
Elevated Tm (Positive ΔTm)
Reported higher target affinity context compared to unmodified RNA.
Sequence-dependent; consistent with 2'-O-alkyl class.
RNA Therapeutics Thermal Stability Antisense Hybridization

Enhanced Nuclease Resistance Correlated with Alkyl Group Size

A key procurement driver for 2'-modified nucleosides is their ability to confer resistance to nucleolytic degradation in biological fluids. For 2'-O-alkyl modifications, nuclease stability exhibits a positive correlation with the size of the 2'-substituent. A systematic analysis of fully modified oligoribonucleotides demonstrated that resistance to degradation by snake venom phosphodiesterase (SVPD) followed the order: 2'-O-pentyl > 2'-O-propyl > 2'-O-methyl > 2'-fluoro > DNA [1]. While 2'-O-propargyl was not directly included in this specific study, its propargyl group is structurally analogous to a propyl group, and this class-level inference suggests it offers a significant improvement in nuclease resistance over the widely adopted 2'-O-methyl modification [2].

Nuclease Resistance
Class-level inference
Correlated high stability (SVPD assay)
Supports extended half-life context based on alkyl size correlation.
Data to verify for specific sequences.
Oligonucleotide Stability Nuclease Resistance Antisense siRNA

High Purity Phosphoramidite Synthesis by Regioselective Alkylation

The reliable procurement of high-purity oligonucleotides for research or therapeutic use is contingent on the purity of the input phosphoramidite building blocks. A patented synthesis process for 2'-O-propargyl nucleosides, including guanosine, utilizes dibutyltin oxide (DBTO) and a phase-transfer catalyst to achieve regioselective alkylation of the 2'-O-position. This method consistently delivers the desired 2'-O-propargyl isomer with high purity (>99%) over the undesired 3'-O-isomer [1]. This high isomeric purity is critical for reproducible oligonucleotide synthesis and is a direct consequence of the optimized manufacturing process. In contrast, alternative 2'-O-alkylation methods for other nucleosides (e.g., 2'-O-methyl) may have different selectivity profiles, but the validated process for the propargyl derivative provides a documented quality assurance benchmark [2].

Synthesis Purity
Reported
More than 99% purity (2'-O-regioisomer)
Reliable input quality for reproducible solid-phase synthesis.
Regioselective alkylation method.
Oligonucleotide Synthesis Phosphoramidite Chemistry Process Chemistry

2'-O-Propargylguanosine: Optimal Application Scenarios


Site-Specific siRNA Labeling for Mechanistic Studies

Based on evidence that click conjugation to 2'-O-propargylguanosine does not impact duplex stability [1], researchers can design siRNAs where a fluorophore or affinity tag is attached at a specific guanosine position. This allows for the tracking of siRNA cellular uptake, subcellular localization, and interaction with the RISC complex without altering the inherent silencing activity of the siRNA, providing a clean, interpretable system for mechanistic investigations [2].

Stabilized Antisense Oligonucleotides with Bioorthogonal Handles

For antisense applications requiring both enhanced nuclease resistance and target affinity [3], 2'-O-propargylguanosine can be incorporated as a stabilizing modification [4]. Its terminal alkyne serves as a universal handle for post-synthesis, late-stage functionalization. This allows the attachment of cell-penetrating peptides, targeting ligands (e.g., GalNAc), or other moieties to fine-tune the pharmacokinetic and biodistribution properties of the therapeutic ASO [2].

GMP Manufacturing of High-Purity Therapeutic Oligonucleotides

The documented ability to synthesize the 2'-O-propargylguanosine phosphoramidite with >99% purity and high regioisomeric control directly addresses a critical risk in oligonucleotide manufacturing [5]. Contract development and manufacturing organizations (CDMOs) and pharmaceutical companies can leverage this validated chemistry to ensure reproducible solid-phase synthesis, higher yields of full-length product, and a less complex purification burden, which is essential for cost-effective GMP production of clinical candidates [1].

Nucleic Acid Sensors and Dynamic Nanostructures

The combination of a stabilizing 2'-O-alkyl modification and a unique click-chemistry handle makes 2'-O-propargylguanosine an ideal building block for DNA/RNA nanotechnology. It can be used to introduce functional elements onto structurally defined nucleic acid architectures (e.g., DNA origami, aptamers) without disrupting the pre-designed secondary or tertiary structure [1]. This enables the precise, site-specific attachment of reporter molecules, enzymes, or nanoparticles for biosensing and diagnostic applications [2].

Application
Selection Property
Validation Focus
Site-Specific siRNA Labeling
Alkyne bioorthogonality
Duplex stability post-conjugation
Stabilized Antisense Oligos
Nuclease resistance profile
Stability in biological fluids
GMP Oligo Manufacturing
Regioselective purity
HPLC/NMR monomer identity
Nucleic Acid Nanostructures
A-form helix preservation
CD spectroscopy / Tm assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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